![molecular formula C12H14ClN3O B2462258 {[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amine CAS No. 791079-96-4](/img/structure/B2462258.png)
{[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “{[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amine” is an organic compound that contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The oxadiazole ring is attached to a 2-chlorophenyl group and a propylamine group .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, oxadiazoles are generally synthesized through the cyclization of appropriate precursors . For instance, a common method for synthesizing 1,3,4-oxadiazoles involves the reaction of carboxylic acids with amidoximes .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, the 2-chlorophenyl group, and the propylamine group. The oxadiazole ring is a heterocycle, and its presence could influence the compound’s electronic properties .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the amine group could participate in reactions such as alkylation, acylation, and condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the oxadiazole ring could influence its electronic properties, and the chlorine atom could increase its lipophilicity .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis of heterocyclic compounds based on 1,3,4-oxadiazole, including methods involving the conversion of 1,3,4-oxadiazol-2-amine to diazonium salt and its reduction, leading to various fused heterocyclic compounds (Abbas, Hussain, & Shakir, 2017).
- Development of 1,3,4-oxadiazole analogues with potential antimicrobial and anticancer properties, evaluated through infrared (IR), nuclear magnetic resonance (NMR), and mass spectral analyses (Ahsan & Shastri, 2015).
Biological Activities
- Investigation of novel 1,3,4-oxadiazol-2-amine derivatives for antioxidant properties and radical scavenging activities, demonstrating their efficacy in various in vitro systems (Ayhan-Kılcıgil et al., 2014).
- Synthesis and evaluation of 1,3,4-oxadiazole derivatives for antimicrobial activities, with some showing good or moderate activities against test microorganisms (Bektaş et al., 2007).
Advanced Applications
- Synthesis of N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amine derivatives, exploring ring-fission and C–C bond cleavage reactions for potential applications in organic synthesis (Jäger et al., 2002).
- Development of novel carbazole conjugates with 1,3,4-oxadiazol-2-amine for potential use in biological screening, characterized by various spectral studies (Verma, Awasthi, & Jain, 2022).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O/c1-2-7-14-8-11-15-16-12(17-11)9-5-3-4-6-10(9)13/h3-6,14H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLACJFJUUUIGFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=NN=C(O1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

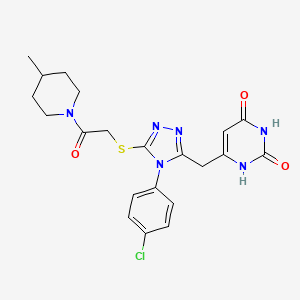

![ethyl 2-benzyl-3-[(E)-2-(2-cyanoacetyl)hydrazono]butanoate](/img/structure/B2462178.png)

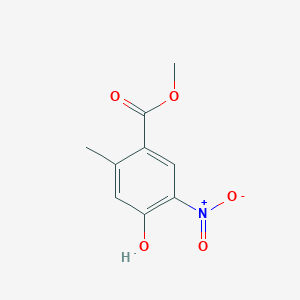
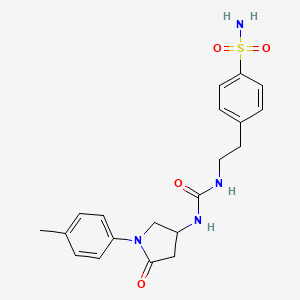
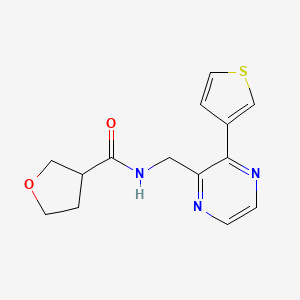

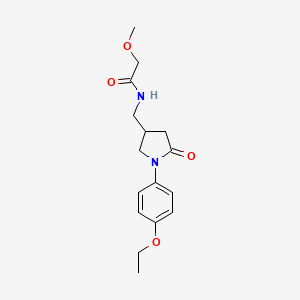
![2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-N-ethyl-N-[(thiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2462188.png)
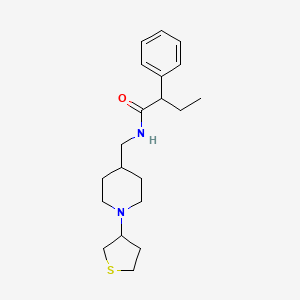
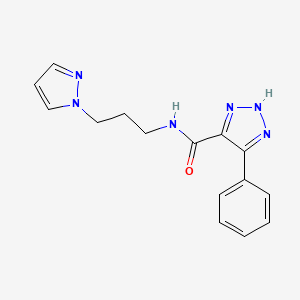
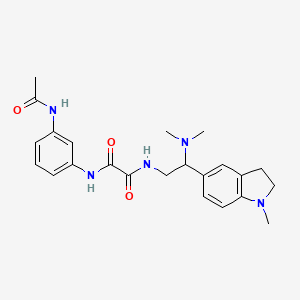
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2462198.png)